molecular formula C5H4N4S B1419789 Thiazolo[5,4-d]pyrimidin-2-amine CAS No. 920313-61-7

Thiazolo[5,4-d]pyrimidin-2-amine

Cat. No.: B1419789
CAS No.: 920313-61-7
M. Wt: 152.18 g/mol
InChI Key: YGKQRZSYDSDMHE-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]pyrimidin-2-amine is a compound with the molecular weight of 152.18 . It is stored at room temperature and appears as a powder . It has been used in various fields of therapeutic applications .


Synthesis Analysis

The synthesis of this compound derivatives has been achieved by one-pot three-component method via cyclocondensation of substituted 4-phenylthiazole-2-amine, acetylacetone and various aromatic aldehydes in the presence of p-toluene sulfonic acid (PTSA) under acetonitrile solvent medium .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The InChI code is 1S/C5H4N4S/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H, (H2,6,9) .


Chemical Reactions Analysis

This compound derivatives have been synthesized by a one-pot three-component reaction . The reaction involves the cyclocondensation of substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The compound has a molecular weight of 152.18 .

Scientific Research Applications

1. Development of Thiazolo[5,4-d]pyrimidin-2-amine Libraries

Thiazolo[4,5-d]pyrimidin-2-amines, a variant of this compound, have been explored for their pharmaceutical properties. A novel protocol for synthesizing libraries of these compounds was developed, utilizing Dimroth rearrangement to create a core skeleton, diversified through N-acylation, N-alkylation, and nucleophilic substitution. These compounds exhibit various physicochemical properties and drug-likeness, making them attractive for drug discovery (Lim, Abdildinova, & Gong, 2021).

2. Synthesis of New Heterocyclic Compounds

Thiazolo[5,4-d]pyrimidines have been synthesized through a process involving amines and a novel intermediate, dichloromethylthiazolo[5,4-d]pyrimidine. This synthesis leads to novel heterocyclic systems, such as thiazolo[5,4-d][1,2,4]triazolo[4,3-a]pyrimidines, indicating the compound's versatility in creating diverse molecular structures (Moradi, Eshghi, & Bakavoli, 2016).

3. Investigation into Receptor Affinity and Antidepressant Activity

Thiazolo[5,4-d]pyrimidine derivatives have been studied for their affinity at adenosine receptors, with certain compounds showing nanomolar and subnanomolar binding affinities. Notably, one derivative demonstrated antidepressant-like activity in animal models, comparable to amitriptyline, suggesting potential applications in mental health treatments (Varano et al., 2021).

4. Thiazolo[5,4-d]pyrimidines as a Privileged Scaffold in Drug Discovery

Thiazolo[5,4-d]pyrimidines have gained attention as a privileged scaffold in medicinal chemistry due to their structural resemblance to purines. They exhibit a broad range of pharmacological activities, underlining their importance in drug discovery for various therapeutic areas, including immunomodulation, antiviral, and anticancer applications (Kuppast & Fahmy, 2016).

5. Antiproliferative and Apoptosis-Inducing Properties

Thiazolo[5,4-d]pyrimidines have shown antiproliferative activity against various cancer cell lines. Notably, specific derivatives displayed apoptosis-inducing activity, suggesting their potential as anticancer agents. These findings are significant in the context of developing new cancer therapies (Singh et al., 2013).

Future Directions

While the specific future directions for Thiazolo[5,4-d]pyrimidin-2-amine are not explicitly mentioned in the retrieved papers, there are several research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . This could potentially include this compound and its derivatives.

Biochemical Analysis

Biochemical Properties

Thiazolo[5,4-d]pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. This compound has been shown to interact with enzymes such as DNA gyrase, which is essential for DNA replication and transcription . By binding to the active site of DNA gyrase, this compound inhibits its activity, leading to the disruption of bacterial DNA synthesis and exhibiting antimicrobial properties. Additionally, this compound interacts with adenosine receptors, influencing various physiological processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, thereby inhibiting tumor growth . It also affects cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a critical role in inflammation and immune responses . By modulating these pathways, this compound can influence gene expression and cellular metabolism, leading to altered cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and subsequent inhibition or activation of enzymes. This compound binds to the active sites of target enzymes, such as DNA gyrase, and inhibits their catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. These interactions result in changes in the expression of genes involved in cell proliferation, apoptosis, and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity . Prolonged exposure to this compound can lead to its degradation, resulting in reduced efficacy and potential changes in cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, which in turn affect the overall pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing for its accumulation in target tissues . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability. The localization and accumulation of this compound in specific cellular compartments are critical determinants of its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific organelles, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . The subcellular localization of this compound is essential for its interactions with biomolecules and subsequent modulation of cellular processes.

Properties

IUPAC Name

[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKQRZSYDSDMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669243
Record name [1,3]Thiazolo[5,4-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920313-61-7
Record name [1,3]Thiazolo[5,4-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,3]thiazolo[5,4-d]pyrimidin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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